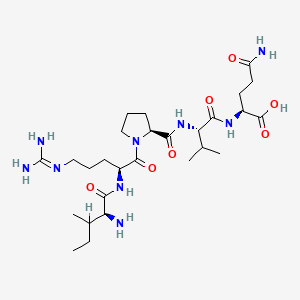
Isoleucyl-arginyl-prolyl-valyl-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C112 Peptide is a novel peptide.
Applications De Recherche Scientifique
Therapeutic Applications
1.1 Cancer Treatment
Research indicates that aminoacyl-tRNA synthetases (ARSs), which include components that may interact with isoleucyl-arginyl-prolyl-valyl-glutamine, play significant roles in cancer biology. For example, certain ARSs have been implicated in the regulation of tumor growth and metastasis. Specifically, the expression levels of arginyl-tRNA synthetase have been associated with poor prognosis in esophageal adenocarcinoma, suggesting that targeting these pathways could provide therapeutic benefits .
1.2 Antimicrobial Properties
The compound has shown promise as a potential antimicrobial agent. Studies have highlighted the role of isoleucyl-tRNA synthetase as a target for developing new antimalarial drugs. The inhibition of this enzyme in Plasmodium falciparum has demonstrated effectiveness in reducing parasite viability, making it a candidate for further drug development .
Diagnostic Applications
2.1 Biomarkers for Disease
this compound and its related peptides have been explored as potential biomarkers for various diseases. For instance, elevated levels of specific ARSs have been linked to inflammatory diseases and certain cancers, indicating their utility in diagnostic applications . The ability to detect these peptides in biological samples could lead to early diagnosis and improved patient outcomes.
Biotechnological Applications
3.1 Protein Engineering
The modular nature of this compound makes it a valuable component in protein engineering. Its incorporation into synthetic biology platforms, such as cell-free systems, can facilitate the production of therapeutic proteins . These systems allow for the rapid synthesis and testing of proteins without the need for living cells, streamlining the research process.
Case Studies
Propriétés
Numéro CAS |
148162-36-1 |
|---|---|
Formule moléculaire |
C27H49N9O7 |
Poids moléculaire |
611.7 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H49N9O7/c1-5-15(4)20(29)23(39)33-16(8-6-12-32-27(30)31)25(41)36-13-7-9-18(36)22(38)35-21(14(2)3)24(40)34-17(26(42)43)10-11-19(28)37/h14-18,20-21H,5-13,29H2,1-4H3,(H2,28,37)(H,33,39)(H,34,40)(H,35,38)(H,42,43)(H4,30,31,32)/t15?,16-,17-,18-,20-,21-/m0/s1 |
Clé InChI |
JAFYOUPRYNYFED-ZKHIMWLXSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)N |
SMILES isomérique |
CCC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
XRPVQ |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
C112 peptide Ile-Arg-Pro-Val-Gln isoleucyl-arginyl-prolyl-valyl-glutamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















